molecular formula C15H14N2O2 B13752955 3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine

3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine

Cat. No.: B13752955
M. Wt: 254.28 g/mol
InChI Key: JNPYVXXNWQQPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine is a heterocyclic compound that combines the structural features of benzofuran and oxazoloazepine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine typically involves the reaction of benzofuran derivatives with suitable reagents to form the desired heterocyclic structure. One common method involves the reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazoloazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine is unique due to its combination of benzofuran and oxazoloazepine structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine

InChI

InChI=1S/C15H14N2O2/c1-2-7-12-10(5-1)9-13(18-12)14-11-6-3-4-8-16-15(11)19-17-14/h1-2,5-7,9,15-16H,3-4,8H2

InChI Key

JNPYVXXNWQQPBY-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(NC1)ON=C2C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.